molecular formula C27H30N6 B2484388 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidine CAS No. 1019106-84-3

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidine

Número de catálogo: B2484388
Número CAS: 1019106-84-3
Peso molecular: 438.579
Clave InChI: QONLJYDHMFXIQB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a pyrimidine derivative substituted with a 3,5-dimethylpyrazole group at position 2, a diphenylmethylpiperazine moiety at position 4, and a methyl group at position 5. The diphenylmethylpiperazine group may enhance lipophilicity and binding affinity to biological targets, while the pyrazole ring contributes to metabolic stability and hydrogen-bonding interactions .

Propiedades

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6/c1-20-19-25(29-27(28-20)33-22(3)18-21(2)30-33)31-14-16-32(17-15-31)26(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-13,18-19,26H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONLJYDHMFXIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multiple steps, starting from easily accessible precursors. The key steps include:

  • Formation of the Pyrazole Ring : The pyrazole moiety can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents.
  • Piperazine Derivative Formation : The diphenylmethyl piperazine component is synthesized through standard piperazine reactions, which may involve alkylation and substitution reactions.
  • Final Coupling Reaction : The final product is obtained by coupling the synthesized pyrazole and piperazine derivatives under controlled conditions.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial properties. For instance, studies have shown that various substituted pyrazoles can demonstrate significant antibacterial and antifungal activities. In a comparative study involving several pyrazole derivatives, some exhibited moderate antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Pyrazoles are known for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cell lines by modulating specific signaling pathways .

The biological activity of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidine is believed to be mediated through:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing central nervous system activities.

Study 1: Antimicrobial Efficacy

In a study conducted by Kale et al., several new 3,5-dimethyl azopyrazole derivatives were synthesized and tested for antimicrobial activity. Among these compounds, one derivative showed comparable efficacy to ciprofloxacin against E. coli, indicating the potential for developing new antimicrobial agents based on this scaffold .

Study 2: Antitumor Properties

A separate investigation into the antitumor properties of pyrazole derivatives found that compounds similar to our target compound significantly inhibited the growth of various cancer cell lines. The study highlighted the role of specific substituents in enhancing cytotoxicity .

Data Summary

Property Value
Molecular FormulaC22H28N4
Molecular Weight364.49 g/mol
Antimicrobial ActivityModerate against E. coli
Antitumor ActivitySignificant inhibition observed

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with other pyrimidine-pyrazole hybrids. Key analogues include:

Compound Name Substituents (Pyrimidine Positions) Key Structural Differences
Target Compound 2: 3,5-dimethylpyrazole; 4: diphenylmethylpiperazine; 6: methyl
N-[6-(3,5-dimethylpyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide 2: 2-furyl; 4: 4-methylpiperazinylacetamide; 6: 3,5-dimethylpyrazole Piperazine substituent lacks diphenylmethyl group
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine 2: methyl; 4: 3,5-dimethylpyrazole; 6: hydrazinyl-p-tolyl group Hydrazinyl group replaces diphenylmethylpiperazine

Key Observations :

  • Replacement of the hydrazinyl group (in ) with diphenylmethylpiperazine may reduce nucleophilic reactivity, enhancing stability .

Challenges :

  • Introducing the bulky diphenylmethylpiperazine group may require optimized reaction conditions to avoid steric hindrance.
Crystallographic and Conformational Analysis
  • SHELX Refinement : Structural data for similar compounds (e.g., ) are refined using SHELXL, highlighting planar pyrimidine cores and torsional angles influenced by substituents .
  • Diphenylmethylpiperazine: Likely induces non-planar conformations due to steric bulk, affecting molecular packing and solubility.
Pharmacological Implications

While direct biological data for the target compound are unavailable, insights from analogues suggest:

  • Piperazine Derivatives: Methylpiperazine in may target adenosine receptors, whereas diphenylmethylpiperazine could enhance selectivity for serotonin or dopamine receptors.
  • Hydrazinyl Analogues : Compounds like may exhibit antiviral or anticancer activity, but the target’s piperazine group might shift its pharmacological profile toward CNS applications .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.